molecular formula C5H10O4 B7821652 3,4,5-Trihydroxypentanal CAS No. 408526-38-5

3,4,5-Trihydroxypentanal

Cat. No.: B7821652
CAS No.: 408526-38-5
M. Wt: 134.13 g/mol
InChI Key: ASJSAQIRZKANQN-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxypentanal: is an organic compound with the molecular formula C5H10O4 It is a pentose sugar derivative, characterized by the presence of three hydroxyl groups attached to the carbon atoms at positions 3, 4, and 5, and an aldehyde group at position 12-deoxy-D-ribose and plays a crucial role in various biochemical processes, including the formation of deoxyribonucleic acid (DNA).

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trihydroxypentanal can be synthesized through several methods. One common approach involves the oxidation of 2-deoxy-D-ribose. The reaction typically involves the use of bromine in water at room temperature for an extended period, followed by neutralization with silver carbonate and extraction with organic solvents .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose using specific bacterial strains. The fermentation process is optimized to yield high concentrations of the desired compound, which is then purified through crystallization and other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trihydroxypentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: Hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3,4,5-trihydroxypentanoic acid.

    Reduction: Formation of 3,4,5-trihydroxypentanol.

    Substitution: Formation of various ethers and esters depending on the substituents used.

Scientific Research Applications

3,4,5-Trihydroxypentanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxypentanal involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    2-Deoxy-D-ribose: A closely related compound with similar chemical properties and biological functions.

    Ribose: A pentose sugar with an additional hydroxyl group at position 2.

    Xylose: Another pentose sugar with hydroxyl groups at different positions.

Uniqueness: 3,4,5-Trihydroxypentanal is unique due to its specific arrangement of hydroxyl groups and its role as a precursor in DNA synthesis. Unlike ribose, it lacks a hydroxyl group at position 2, which makes it a crucial component of deoxyribonucleic acid (DNA) rather than ribonucleic acid (RNA).

Properties

IUPAC Name

3,4,5-trihydroxypentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJSAQIRZKANQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862138
Record name 2-Deoxypentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name D-2-Deoxyribose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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CAS No.

408526-38-5, 533-67-5
Record name 2-Deoxypentose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=408526-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-erythro-Pentose, 2-deoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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